Comprehensive Technical Guide: Chemical Structure, Synthesis, and Properties of 2,4-Dibromo-N-(2-fluorobenzyl)aniline
Comprehensive Technical Guide: Chemical Structure, Synthesis, and Properties of 2,4-Dibromo-N-(2-fluorobenzyl)aniline
Executive Summary
2,4-Dibromo-N-(2-fluorobenzyl)aniline (CAS: 1152619-64-1)[1] is a highly functionalized secondary amine that serves as a critical intermediate in advanced organic synthesis, pharmaceutical drug discovery, and agrochemical development. As a Senior Application Scientist, understanding the precise chemical behavior of this molecule requires looking beyond its basic formula. The strategic placement of halogens—specifically the dibromo and fluoro motifs—imparts unique physicochemical properties, governing both its synthetic reactivity and its biological target engagement.
This whitepaper provides an authoritative, in-depth analysis of the molecule's structural causality, a self-validating synthetic protocol, and its applications in rational drug design.
Chemical Identity and Quantitative Data
Before deploying this compound in multi-step synthetic pathways, it is crucial to establish its baseline physicochemical parameters. The following table summarizes the quantitative data essential for stoichiometric calculations and chromatographic method development.
| Property | Value |
| IUPAC Name | 2,4-Dibromo-N-[(2-fluorophenyl)methyl]aniline |
| CAS Registry Number | 1152619-64-1[2] |
| Molecular Formula | C₁₃H₁₀Br₂FN |
| Molecular Weight | 359.03 g/mol |
| Hydrogen Bond Donors | 1 (Secondary Amine) |
| Hydrogen Bond Acceptors | 1 (Fluorine) |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area (TPSA) | 12.0 Ų |
| Precursor Melting Point (2,4-Dibromoaniline) | 78–82 °C[3] |
Mechanistic Insights: Structure-Activity Relationship (SAR)
The architectural design of 2,4-Dibromo-N-(2-fluorobenzyl)aniline is not arbitrary; every functional group serves a distinct chemical and biological purpose.
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The 2,4-Dibromoaniline Core: The two bromine atoms at the ortho and para positions strongly deactivate the aromatic ring toward further electrophilic aromatic substitution, providing exceptional chemical stability[4]. More importantly, these halogens serve as orthogonal reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation in medicinal chemistry[3].
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The 2-Fluorobenzyl Motif: The fluorine atom introduces a strong inductive electron-withdrawing effect, which subtly modulates the basicity of the adjacent secondary amine. In biological systems, the 2-fluoro substitution enhances metabolic stability by sterically blocking cytochrome P450-mediated oxidation at the ortho position.
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The Secondary Amine Bridge: This acts as a critical hydrogen-bond donor, anchoring the molecule within target protein binding pockets (e.g., kinase hinge regions).
Fig 1. Pharmacophore interactions and structure-activity relationship mapping.
Synthesis and Experimental Workflows
The most efficient and chemoselective route to synthesize 2,4-Dibromo-N-(2-fluorobenzyl)aniline is via direct reductive amination [5].
Causality Behind Reagent Selection
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Reducing Agent (STAB-H): The choice of sodium triacetoxyborohydride (STAB-H) over sodium borohydride (NaBH₄) is dictated by its mildness and selectivity[6]. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bonds. Consequently, STAB-H reduces imines faster than aldehydes, preventing the direct reduction of 2-fluorobenzaldehyde to 2-fluorobenzyl alcohol—a common side reaction when using NaBH₄[7].
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Solvent (DCE): 1,2-Dichloroethane (DCE) is selected because it provides optimal solubility for the halogenated precursors while remaining completely inert to the hydride source[5].
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Catalyst (AcOH): A catalytic amount of acetic acid is added to accelerate imine formation by protonating the carbonyl oxygen, making it highly electrophilic[5].
Self-Validating Protocol: Direct Reductive Amination
Phase 1: Schiff Base Condensation
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Preparation: In a flame-dried 50 mL round-bottom flask under N₂, dissolve 2,4-dibromoaniline (1.0 equiv, 10 mmol)[8] and 2-fluorobenzaldehyde (1.05 equiv, 10.5 mmol) in anhydrous DCE (20 mL).
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Catalysis: Add glacial acetic acid (1.0 equiv) dropwise. Stir at room temperature for 30 minutes.
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Validation Checkpoint 1 (TLC): Perform Thin Layer Chromatography (Hexanes/EtOAc 8:2). The complete disappearance of the 2,4-dibromoaniline spot and the formation of a new, less polar imine intermediate validates successful condensation.
Phase 2: Hydride Transfer 4. Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add STAB-H (1.5 equiv, 15 mmol) to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for 2–4 hours. 5. Validation Checkpoint 2 (LC-MS): Sample 10 µL of the crude mixture, dilute in acetonitrile, and analyze via LC-MS. A successful reaction is definitively validated by the presence of a mass peak at m/z 357.9 / 359.9 / 361.9 [M+H]⁺. This must display the classic 1:2:1 isotopic distribution pattern, confirming the retention of both bromine atoms.
Phase 3: Workup and Isolation 6. Quenching: Slowly add saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and quench unreacted hydride. 7. Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 8. Purification: Purify via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the pure secondary amine.
Fig 2. Step-by-step reductive amination workflow utilizing STAB-H.
Analytical Characterization Protocol
To ensure absolute scientific integrity before downstream application, the synthesized 2,4-Dibromo-N-(2-fluorobenzyl)aniline must be characterized using the following orthogonal techniques:
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¹H NMR (400 MHz, CDCl₃): Look for the characteristic secondary amine proton (broad singlet, ~4.5 ppm) and the benzylic CH₂ protons (doublet, ~4.3 ppm, coupling with the NH). The aromatic region (6.5–7.5 ppm) will display complex splitting due to the distinct environments of the dibromophenyl and fluorophenyl rings.
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¹⁹F NMR (376 MHz, CDCl₃): A single peak around -118 ppm will confirm the presence of the 2-fluorobenzyl moiety.
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HPLC (Reverse Phase, C18): Elute with a gradient of Water/Acetonitrile (0.1% TFA). The high lipophilicity of the dibromo-groups will result in a relatively long retention time compared to unsubstituted anilines.
References
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1152619-64-1_2,4-Dibromo-N-(2-fluorobenzyl)aniline - CAS号查询 . ChemSrc. Available at: [Link]
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2,4-Dibromoaniline | C6H5Br2N | CID 12004 . PubChem - National Institutes of Health (NIH). Available at:[Link]
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Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at:[Link]
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A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes . Sciencemadness.org. Available at:[Link]
Sources
- 1. 1152619-64-1_2,4-Dibromo-N-(2-fluorobenzyl)anilineCAS号:1152619-64-1_2,4-Dibromo-N-(2-fluorobenzyl)aniline【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 1152619-64-1_2,4-Dibromo-N-(2-fluorobenzyl)anilineCAS号:1152619-64-1_2,4-Dibromo-N-(2-fluorobenzyl)aniline【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. 2,4-Dibromoaniline | 615-57-6 [chemicalbook.com]
- 4. leapchem.com [leapchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]
